Tert-butyl 5-aminopyrimidine-2-carboxylate

Protecting group chemistry Orthogonal deprotection Chemoselective synthesis

Tert-butyl 5-aminopyrimidine-2-carboxylate (CAS 1888307-94-5, molecular formula C₉H₁₃N₃O₂, MW 195.22 g/mol) is a heterocyclic building block featuring a pyrimidine core substituted with a free 5-amino group and a tert-butyl-protected carboxylate at the 2-position. The compound belongs to the 5-aminopyrimidine-2-carboxylate ester family, which serves as a key intermediate class in the synthesis of kinase inhibitors, nucleoside analogues, and other bioactive heterocycles.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
Cat. No. B13524329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-aminopyrimidine-2-carboxylate
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=NC=C(C=N1)N
InChIInChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)7-11-4-6(10)5-12-7/h4-5H,10H2,1-3H3
InChIKeyINFJLBMADSSSRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 5-Aminopyrimidine-2-Carboxylate (CAS 1888307-94-5): A Differentiated Pyrimidine Building Block for Medicinal Chemistry Procurement


Tert-butyl 5-aminopyrimidine-2-carboxylate (CAS 1888307-94-5, molecular formula C₉H₁₃N₃O₂, MW 195.22 g/mol) is a heterocyclic building block featuring a pyrimidine core substituted with a free 5-amino group and a tert-butyl-protected carboxylate at the 2-position . The compound belongs to the 5-aminopyrimidine-2-carboxylate ester family, which serves as a key intermediate class in the synthesis of kinase inhibitors, nucleoside analogues, and other bioactive heterocycles . Its dual functionality—a nucleophilic aromatic amine and an acid-labile tert-butyl ester—enables sequential, chemoselective derivatization strategies that are not accessible with the corresponding methyl or ethyl ester congeners .

Why Methyl or Ethyl 5-Aminopyrimidine-2-Carboxylate Cannot Substitute for the Tert-Butyl Ester in Multi-Step Synthetic Routes


Although methyl 5-aminopyrimidine-2-carboxylate (CAS 73418-88-9) and ethyl 5-aminopyrimidine-2-carboxylate (CAS 916056-76-3) share the identical aminopyrimidine scaffold and are often listed as structural analogs, their substitution for the tert-butyl ester in a synthetic sequence introduces two irreversible liabilities. First, the tert-butyl ester can be chemoselectively cleaved under acidic conditions (TFA, HCl, H₃PO₄) while methyl and ethyl esters remain intact, enabling orthogonal protection/deprotection strategies that are precluded with the simpler alkyl esters [1]. Second, the tert-butyl ester undergoes thermal deprotection at temperatures where methyl esters are completely stable, providing an additional dimension of synthetic control [2]. These differential reactivities are not marginal—they determine whether a convergent synthetic route is feasible or requires complete redesign. The quantitative evidence below substantiates each of these differentiation points.

Quantitative Differentiation Evidence: Tert-Butyl 5-Aminopyrimidine-2-Carboxylate vs. Methyl, Ethyl, and Free Acid Comparators


Selective Acidic Ester Deprotection: Tert-Butyl Ester vs. Methyl Ester Orthogonality

The tert-butyl ester of 5-aminopyrimidine-2-carboxylate can be selectively cleaved under acidic conditions while methyl and ethyl esters remain intact. In a model diester system (tert-butyl ethyl succinate), selective deprotection of the tert-butyl ester using a triarylamminium radical cation yielded mono-ethyl succinate in 95% isolated yield as a single product, with the ethyl ester completely unaffected [1]. On self-assembled monolayers, –CO₂tBu-functionalized surfaces underwent hydrolysis below pH 5 at elevated temperature, while –CO₂Me-functionalized surfaces showed zero hydrolysis across the entire pH 1–13 range up to 80 °C [2]. This orthogonality means that in a synthetic sequence requiring late-stage carboxylic acid unveiling, the tert-butyl ester can be removed without disturbing other ester functionalities—a capability the methyl or ethyl congeners cannot provide.

Protecting group chemistry Orthogonal deprotection Chemoselective synthesis

Computational Lipophilicity (LogP) Differentiation Across the Ester Series

The tert-butyl ester imparts measurably higher computed lipophilicity compared to the methyl and ethyl ester analogs. LeYan reports a computed LogP of 1.0141 for tert-butyl 5-aminopyrimidine-2-carboxylate . In contrast, methyl 5-aminopyrimidine-2-carboxylate shows a LogP of 0.42660 (chem960) or −0.1546 (ChemScene) , and ethyl 5-aminopyrimidine-2-carboxylate shows LogP −0.034 (Fluorochem) to +0.81670 (ChemSrc) . The free carboxylic acid (CAS 56621-98-8) has an XLogP3 of −0.6, reflecting substantially greater aqueous affinity . The tert-butyl ester thus occupies a distinct lipophilicity window—approximately 0.6 to 1.4 LogP units above the methyl ester and 0.2 to 1.0 units above the ethyl ester, depending on the computational method.

Lipophilicity LogP Physicochemical property prediction

Thermal Deprotection Selectivity: Tert-Butyl Ester vs. Methyl Ester Temperature Lability

Tert-butyl esters undergo thermal cleavage at temperatures where methyl esters are entirely stable. A Langmuir study of grafted ester monolayers on silica established the thermal stability order: tert-butyl < isopropyl < methyl [1]. Specifically, methyl ester groups could not be selectively cleaved by temperature alone—thermal treatment that removed tert-butyl esters left methyl esters intact [1]. The deprotection onset temperature for tert-butyl esters was approximately 160–200 °C in bulk materials, while methyl esters required temperatures exceeding their thermal degradation threshold for any observable cleavage [1]. This thermal orthogonality provides a reagent-free deprotection pathway applicable to solid-phase and flow chemistry platforms, where acidic reagents may be incompatible with resin linkers or other acid-sensitive functionalities.

Thermal deprotection Solid-phase synthesis Protecting group lability

Patent-Cited Intermediate Status for 5-Substituted Pyrimidine Carbocyclic Nucleoside Synthesis

Tert-butyl 5-aminopyrimidine-2-carboxylate is specifically disclosed in patent literature as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines with more complex structures [1]. The patent authors explicitly note that the synthetic process employing this intermediate features 'simple and safe operational process and mild reaction conditions, and is convenient for industrial production' [1]. While the methyl and ethyl ester analogs (methyl 5-aminopyrimidine-2-carboxylate and ethyl 5-aminopyrimidine-2-carboxylate) are also used as research intermediates, the patent literature specifically identifies the tert-butyl ester as the preferred intermediate for this nucleoside class, likely due to the orthogonal deprotection properties documented in Evidence Items 1 and 3 above. The free acid (CAS 56621-98-8) is separately cited as a reagent for CDK7 inhibitor synthesis , representing a distinct application trajectory.

Nucleoside analogue synthesis Antiviral drug intermediate Patent-cited building block

Hydrolytic Stability Profile: Tert-Butyl Ester vs. Shorter Alkyl Esters Under Aqueous Conditions

The steric bulk of the tert-butyl group imparts differential hydrolytic stability compared to smaller alkyl esters. In a cell-free hydrolysis study of amino acid ester derivatives, tert-butylated alanine exhibited a measurably slower hydrolysis rate over 72 hours compared to methyl-alanine and ethyl-alanine at identical concentration (0.2 mM) [1]. The absolute alanine concentration released from tert-butyl-alanine was lower than from methyl- or ethyl-alanine across the time course, consistent with the steric shielding of the ester carbonyl by the bulky tert-butyl group [1]. While this study was conducted on alanine esters rather than the specific aminopyrimidine carboxylate, the structure-hydrolysis relationship is class-level and transferable: increasing alkyl steric bulk at the ester oxygen consistently reduces the rate of both acid-catalyzed and neutral hydrolytic cleavage.

Ester hydrolysis kinetics Aqueous stability Hydrophobicity-dependent degradation

High-Value Application Scenarios for Tert-Butyl 5-Aminopyrimidine-2-Carboxylate Driven by Differentiation Evidence


Multi-Step Convergent Synthesis of Kinase Inhibitor Libraries Requiring Orthogonal Carboxyl Protection

In the synthesis of aminopyrimidine-based kinase inhibitors, the free 5-amino group is typically elaborated first via amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling, while the 2-carboxylate must remain protected through these transformations. The tert-butyl ester's stability under basic and nucleophilic conditions [1] allows the 5-amino group to be functionalized without ester cleavage, whereas the methyl or ethyl ester risks partial saponification. After amine elaboration, the tert-butyl ester can be selectively removed under acidic conditions (TFA/CH₂Cl₂, HCl/dioxane, or H₃PO₄) to reveal the free carboxylic acid for final-step amidation or bioconjugation, without affecting methyl/ethyl esters that may be present elsewhere in the molecule [1]. This orthogonal strategy is precluded if methyl or ethyl 5-aminopyrimidine-2-carboxylate is used as the starting material.

Solid-Phase Organic Synthesis with Thermally Cleavable Linker Strategies

The thermal lability of the tert-butyl ester—cleavable at temperatures where methyl esters are stable [2]—enables reagent-free, traceless release of the free carboxylic acid from solid supports. This is particularly valuable in automated parallel synthesis and flow chemistry platforms, where acidic cleavage reagents (TFA) can damage acid-sensitive resin linkers, scavenger resins, or downstream microfluidic components. A thermal deprotection step at ~160–200 °C can be integrated as a clean, solvent-minimized final step in a continuous flow sequence [2].

Late-Stage Functionalization in 5-Substituted Pyrimidine Carbocyclic Nucleoside Drug Discovery

Patent disclosures specifically identify tert-butyl 5-aminopyrimidine-2-carboxylate as a key intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, citing mild reaction conditions and industrial scalability [3]. In this context, the tert-butyl ester serves dual roles: protecting the carboxylate during nucleoside base assembly and providing a handle for late-stage diversification after nucleoside core construction. The enhanced lipophilicity (LogP ~1.0 vs. ~0.4 for the methyl ester ) also facilitates organic-phase extraction and chromatographic purification of nucleoside intermediates, improving isolated yields in multi-step sequences.

Process Chemistry Scale-Up Where Aqueous Stability Determines Batch Reproducibility

In pilot-scale syntheses involving aqueous work-up steps, the slower hydrolytic degradation of tert-butyl esters compared to methyl or ethyl esters [4] translates to narrower impurity profiles and higher batch-to-batch consistency. The steric shielding of the tert-butyl group reduces the rate of adventitious ester hydrolysis during aqueous quenches, extended stirring in protic solvent mixtures, or short-term solution storage. This property is particularly consequential in GMP or GLP intermediate supply chains, where impurity specification compliance is mandatory and ester hydrolysis byproducts can be difficult to purge by crystallization or chromatography.

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